molecular formula C10H12N2 B032681 3-(Benzylamino)propionitrile CAS No. 706-03-6

3-(Benzylamino)propionitrile

Cat. No. B032681
CAS RN: 706-03-6
M. Wt: 160.22 g/mol
InChI Key: MWTGBAURSCEGSL-UHFFFAOYSA-N
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Description

3-(Benzylamino)propionitrile is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various pharmacologically active molecules and materials. Its relevance spans across several domains, including the development of novel synthesis methods and the exploration of its unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 3-(Benzylamino)propionitrile often involves multi-component reactions, showcasing the compound's versatility as a building block. For instance, a novel series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles was synthesized through a one-pot, four-component condensation reaction, highlighting a direct and efficient approach to generate complex molecules from simple precursors (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Molecular Structure Analysis

The molecular structure of compounds derived from 3-(Benzylamino)propionitrile can be intricate, with various derivatives exhibiting unique structural features. For example, the crystal and molecular structures of derivatives involving 3-(Benzylamino)propionitrile have been determined, providing insights into inter- and intramolecular hydrogen bonding patterns, which are crucial for understanding their chemical behavior and reactivity (Małecka, Grabowski, & Budzisz, 2004).

Chemical Reactions and Properties

3-(Benzylamino)propionitrile and its derivatives participate in various chemical reactions, leading to a wide range of products with potential applications in different fields. For instance, the benzylation of phenylacetonitrile, a related process, can yield products like 2-Benzylamino-1-cyano-1,3-diphenylprop-1-ene, showcasing the compound's role in facilitating diverse chemical transformations (Ganellin & Stolz, 1969).

Physical Properties Analysis

The physical properties of 3-(Benzylamino)propionitrile derivatives, such as melting points and yields, are crucial for their practical application and synthesis optimization. Studies on related compounds provide insights into optimizing reaction conditions to achieve high yields and desirable physical properties (Fu Zhong-lin, 2005).

Chemical Properties Analysis

The chemical properties of 3-(Benzylamino)propionitrile derivatives, including their reactivity and the effects of substituents on their activity, have been extensively studied. For example, research into the synthesis and Ca2+-antagonistic activity of α-isopropyl-α-[3-[3-(3-methoxyphenoxy)propylamino]propyl]-α-phenylacetonitrile derivatives highlights the compound's utility in generating bioactive molecules with specific activities (Mitani et al., 1988).

Scientific Research Applications

  • Synthesis of Chiral Compounds : A study by Ohigashi et al. (2010) describes the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for biologically active compounds, using an aziridinium ion intermediate and a nitrile (Ohigashi, Kikuchi, & Goto, 2010).

  • Intermediate in Synthesis : Ganellin and Stolz (1969) reported the formation of 2-Benzylamino-1-cyano-1,3-diphenylprop-1-ene by benzylation of phenylacetonitrile, which may serve as a useful intermediate in benzylamine synthesis (Ganellin & Stolz, 1969).

  • Ketoprofen Production : Zhu Juan (2007) studied the monomethylation of 3-benzoylbenzeacetonitrile, resulting in the synthesis of 2-(3-Benzoylphenyl)propionitrile, an intermediate in ketoprofen production (Juan, 2007).

  • Glycosylation in Chemistry : Ueki et al. (2008) demonstrated the use of propionitrile-mediated glycosylation for the stereoselective synthesis of precursors for N-acetyllactosamine and core 1 O-glycoserine derivatives (Ueki et al., 2008).

  • Anodic Oxidation Studies : Matsuda et al. (1973) investigated the anodic oxidation of benzoic acid in acetonitrile and propionitrile, leading to the formation of benzoyloxy radicals without observing Kolbe-type reactions (Matsuda, Kimura, Iwakura, & Tamura, 1973).

  • Catalysis in Organic Synthesis : Ghafuri, Ghorbani, and Rashidizadeh (2014) explored the use of nano magnetic sulfated zirconia (Fe3O4@ZrO2/SO42-) for catalyzing the synthesis of benzylamino coumarin derivatives, which have potential applications in anti-HIV, antimalarial, and antibacterial treatments (Ghafuri, Ghorbani, & Rashidizadeh, 2014).

  • Biotransformation of Nitriles : Hoyle, Bunch, and Knowles (1998) discovered that Rhodococcus rhodochrous NCIMB 11216 produces two nitrilases with differing affinities for benzonitrile and propionitrile, useful for various nitrile biotransformations (Hoyle, Bunch, & Knowles, 1998).

Safety And Hazards

3-(Benzylamino)propionitrile is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(benzylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTGBAURSCEGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220889
Record name 3-(Benzylamino)propionitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)propionitrile

CAS RN

706-03-6
Record name 3-[(Phenylmethyl)amino]propanenitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=706-03-6
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Record name 3-(Benzylamino)propionitrile
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Record name 3-(Benzylamino)propionitrile
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Record name 3-(benzylamino)propionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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